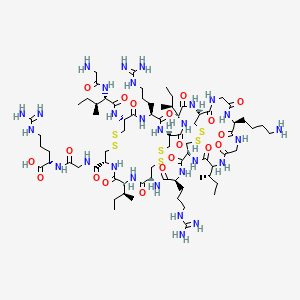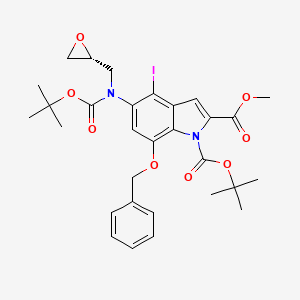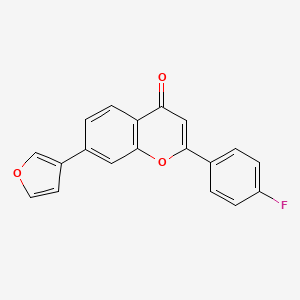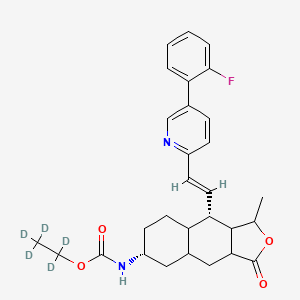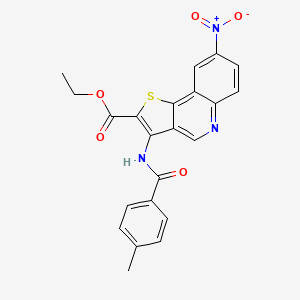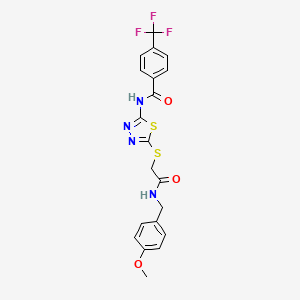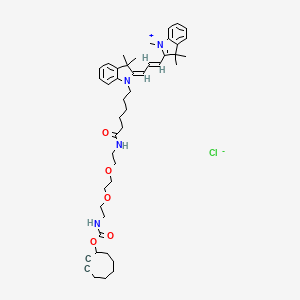
Cy3-PEG2-SCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3-PEG2-SCO is a dye derivative of Cyanine 3 containing two polyethylene glycol units. This compound carries a succinimidyl carbonate group that can be covalently bound to an amino group. The succinimidyl carbonate group is often used to react with amino acid residues of proteins or peptides, particularly lysine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-SCO involves the conjugation of Cyanine 3 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically involves the following steps:
Activation of Cyanine 3: Cyanine 3 is activated by reacting with a suitable activating agent.
Conjugation with Polyethylene Glycol: The activated Cyanine 3 is then conjugated with polyethylene glycol units under controlled conditions.
Introduction of Succinimidyl Carbonate Group: Finally, the succinimidyl carbonate group is introduced to the polyethylene glycol-conjugated Cyanine 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Cyanine 3 are activated using industrial-grade activating agents.
Mass Conjugation: The activated Cyanine 3 is conjugated with polyethylene glycol units in large reactors.
Final Modification: The succinimidyl carbonate group is introduced in the final step, ensuring high purity and yield.
化学反应分析
Types of Reactions
Cy3-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (pH 7-8).
Major Products
The major products formed from these reactions are this compound conjugates with proteins or peptides, where the succinimidyl carbonate group has reacted with amino groups.
科学研究应用
Cy3-PEG2-SCO has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent dye for labeling proteins, peptides, and other biomolecules.
Imaging: Utilized in fluorescence microscopy and imaging techniques to visualize biological processes.
Bioconjugation: Employed in bioconjugation techniques to study protein-protein interactions and cellular dynamics.
Diagnostics: Used in diagnostic assays and biosensors for detecting specific biomolecules.
作用机制
The mechanism of action of Cy3-PEG2-SCO involves the covalent binding of the succinimidyl carbonate group to amino groups in proteins or peptides. This binding forms a stable amide bond, allowing the fluorescent dye to be permanently attached to the target molecule. The fluorescence properties of Cyanine 3 enable the labeled molecules to be visualized under appropriate excitation and emission wavelengths .
相似化合物的比较
Similar Compounds
Sulfo-Cy3-PEG2-TCO: A similar compound featuring a sulfonate group and a trans-cyclooctene moiety.
Cy3-PEG2-NHS: Another derivative of Cyanine 3 with a polyethylene glycol linker and an N-hydroxysuccinimide ester group.
Uniqueness
Cy3-PEG2-SCO is unique due to its succinimidyl carbonate group, which provides specific reactivity towards amino groups in proteins and peptides. This specificity makes it highly suitable for targeted labeling and bioconjugation applications.
属性
分子式 |
C45H61ClN4O5 |
|---|---|
分子量 |
773.4 g/mol |
IUPAC 名称 |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |
InChI 键 |
XLXIHWVRMCTGFF-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


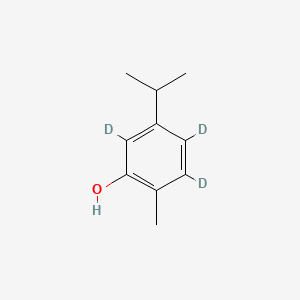


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
